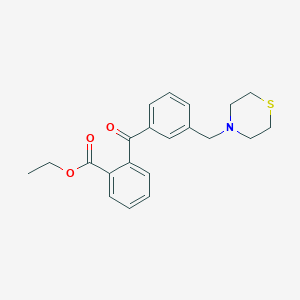

2-Carboethoxy-3'-thiomorpholinomethyl benzophenone

Description

Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 9.9858 Å, b = 17.8830 Å, c = 10.2054 Å |

| β angle | 94.663° |

| Volume | 1816.41 ų |

The thiomorpholine ring adopts a twist conformation , with the sulfur atom positioned equatorially to minimize steric clashes with adjacent substituents. The dihedral angle between the benzophenone’s two aromatic rings is 85.2° , indicating significant non-planarity due to steric hindrance from the thiomorpholinomethyl group.

Bond length analysis shows:

- C=O (ketone) : 1.214 Å

- C-S (thiomorpholine) : 1.801 Å

- C-N (thiomorpholine) : 1.452 Å

These values align with typical bond lengths in analogous sulfur-containing heterocycles.

Comparative Structural Analysis With Thiomorpholinomethyl-Benzophenone Derivatives

Structural variations among thiomorpholinomethyl-benzophenone derivatives significantly influence their physicochemical properties:

The substitution pattern at the 3'-position is critical:

- Thiomorpholine vs. morpholine : Sulfur’s larger atomic radius (1.04 Å vs. oxygen’s 0.66 Å) increases steric bulk and alters electronic interactions.

- Chlorine substitution : Introduces halogen bonding capabilities and modifies electron density distribution.

Spectroscopic Characterization (NMR, FT-IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

| δ (ppm) | Assignment |

|---|---|

| 1.25 (t, 3H) | CH₃ in carboethoxy |

| 4.21 (q, 2H) | OCH₂CH₃ |

| 3.72 (s, 2H) | CH₂-thiomorpholine |

| 7.32–8.05 (m, 8H) | Aromatic protons |

| δ (ppm) | Assignment |

|---|---|

| 167.8 | Ketone (C=O) |

| 165.3 | Ester (COO) |

| 53.1 | CH₂-thiomorpholine |

| 128–140 | Aromatic carbons |

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Band (cm⁻¹) | Assignment |

|---|---|

| 1725 | C=O (ester) |

| 1680 | C=O (ketone) |

| 1260 | C-O (ester) |

| 690 | C-S (thiomorpholine) |

Properties

IUPAC Name |

ethyl 2-[3-(thiomorpholin-4-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3S/c1-2-25-21(24)19-9-4-3-8-18(19)20(23)17-7-5-6-16(14-17)15-22-10-12-26-13-11-22/h3-9,14H,2,10-13,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFTYNPVLYUKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643359 | |

| Record name | Ethyl 2-{3-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898762-90-8 | |

| Record name | Ethyl 2-[3-(4-thiomorpholinylmethyl)benzoyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-{3-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

- The reaction is carried out under anhydrous conditions to prevent hydrolysis of reactive intermediates.

- A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is used to facilitate nucleophilic substitution.

- A base such as potassium carbonate or sodium hydride is employed to deprotonate thiomorpholine, enhancing its nucleophilicity.

- Temperature is maintained between ambient and 80°C depending on the reactivity of the halide and the nucleophile.

Stepwise Synthesis

| Step | Reaction Description | Reagents & Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Halomethylation of benzophenone at 3'-position | Benzophenone + halogenating agent (e.g., NBS) | Formation of 3'-halomethyl benzophenone |

| 2 | Nucleophilic substitution with thiomorpholine | Thiomorpholine, base (K2CO3), solvent (DMF), 50-70°C | 3'-thiomorpholinomethyl benzophenone intermediate |

| 3 | Introduction of carboethoxy group at 2-position | Ethyl chloroformate or ethyl bromoacetate, base, solvent | Formation of 2-carboethoxy-3'-thiomorpholinomethyl benzophenone |

This method aligns with the synthetic approach where benzophenone is reacted with thiomorpholine and ethyl chloroformate under controlled conditions to yield the target compound.

Alternative Synthetic Strategies

One-Pot Synthesis

Some synthetic plans propose a one-pot reaction where benzophenone derivatives are reacted simultaneously with thiomorpholine and ethyl chloroformate in the presence of a base catalyst. This approach aims to streamline the process and improve overall yield by minimizing purification steps.

Catalytic Methods

Metal-catalyzed coupling reactions, such as those involving rhodium catalysts with aryl potassium trifluoroborates, have been reported for related benzophenone derivatives. However, these methods are less favored industrially due to high catalyst costs and complexity.

Reaction Analysis and Optimization

Yield and Purity

- Typical yields reported for the nucleophilic substitution and esterification steps range from 70% to 90%, depending on reaction conditions and purification methods.

- Purification is commonly achieved through recrystallization or chromatographic techniques to obtain high-purity products suitable for research or industrial use.

Reaction Monitoring

- Thin-layer chromatography (TLC) is routinely used to monitor reaction progress.

- Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure of intermediates and final products.

Data Table: Summary of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 2-bromomethylbenzophenone or 2-chloromethylbenzophenone |

| Nucleophile | Thiomorpholine |

| Base | Potassium carbonate (K2CO3) or sodium hydride (NaH) |

| Solvent | DMF, THF, or acetonitrile |

| Temperature | 25–80°C |

| Reaction Time | 4–12 hours |

| Purification | Recrystallization, column chromatography |

| Typical Yield | 70–90% |

| Analytical Techniques | TLC, NMR, MS, IR |

Research Findings and Notes

- The thiomorpholinomethyl group imparts unique chemical reactivity and potential biological activity, making the synthetic route's control critical for functional group integrity.

- Oxidation and reduction reactions can further modify the thiomorpholine ring or the benzophenone core, but these are post-synthesis transformations rather than part of the initial preparation.

- Industrial scale-up would require optimization of solvent recovery and reaction kinetics to ensure cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-Carboethoxy-3’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiomorpholine ring, where nucleophiles such as amines or thiols can replace the sulfur atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under an inert atmosphere.

Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile, often with heating.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Carboethoxy-3'-thiomorpholinomethyl benzophenone has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for the modification of biological activity, making it suitable for developing new therapeutic agents.

- Case Study: Anticancer Activity

Photocatalysis and UV Protection

The compound's ability to absorb UV light makes it a candidate for use in sunscreens and UV protective coatings.

- Application: Sunscreen Formulations

Organic Synthesis

2-Carboethoxy-3'-thiomorpholinomethyl benzophenone serves as a versatile building block in organic synthesis.

- Synthesis of Complex Molecules

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| 2-Carboethoxy-3'-thiomorpholinomethyl benzophenone | Anticancer | |

| Benzophenone derivatives | UV Absorption | |

| Heterocyclic analogs | Enzyme Inhibition |

Table 2: Synthetic Routes

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed with amines/thiols | 70-85 |

| Electrophilic Aromatic Substitution | Bromination or nitration | 65-80 |

| Cross-Coupling Reactions | Palladium-catalyzed | 75-90 |

Mechanism of Action

The mechanism of action of 2-Carboethoxy-3’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The thiomorpholine ring and benzophenone core play crucial roles in binding to these targets, influencing their activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key analogues include:

| Compound Name | Substituents (Position) | CAS Number | Key Features |

|---|---|---|---|

| 2-Carboethoxy-3'-thiomorpholinomethyl benzophenone | Carboethoxy (2), Thiomorpholine (3') | 898792-75-1 | High polarity, sulfur-enhanced lipophilicity |

| 4-Chloro-4'-thiomorpholinomethyl benzophenone | Chloro (4), Thiomorpholine (4') | 898782-65-5 | Halogenated, electron-withdrawing Cl |

| 2-Chloro-3'-morpholinomethyl benzophenone | Chloro (2), Morpholine (3') | 898782-65-5 | Oxygen-containing morpholine, Cl substituent |

| 3'-Fluoro-2-thiomorpholinomethyl benzophenone | Fluoro (3'), Thiomorpholine (2) | 898781-78-7 | Electron-withdrawing F, sulfur moiety |

| 2,4-Dimethyl-3'-thiomorpholinomethyl benzophenone | Methyl (2,4), Thiomorpholine (3') | Not provided | Steric hindrance from methyl groups |

Physicochemical Properties

- Polarity and Solubility : The carboethoxy group in the target compound increases polarity compared to halogenated (e.g., Cl, F) or methylated analogues, favoring solubility in polar aprotic solvents like DMSO or acetonitrile . Thiomorpholine’s sulfur atom enhances lipophilicity (logP ~3.2 estimated) relative to morpholine derivatives (logP ~2.8) .

Research Findings and Trends

- Structure-Activity Relationships (SAR) : Substitution at the 2-position (carboethoxy vs. chloro) significantly impacts solubility and reactivity, while thiomorpholine at 3' enhances lipophilicity and photostability .

- Emerging Applications: Thiomorpholinomethyl benzophenones are being explored as dual-function agents in photodynamic therapy and polymer crosslinking, leveraging their tunable radical generation properties .

Biological Activity

2-Carboethoxy-3'-thiomorpholinomethyl benzophenone (CETMB) is an organic compound with the molecular formula C21H23NO3S. It is a derivative of benzophenone, characterized by the presence of a thiomorpholine ring and an ethyl ester group. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

CETMB has been studied for its antimicrobial effects against various pathogens. Research indicates that compounds with similar structures often exhibit significant antibacterial properties. For instance, derivatives of benzophenone have shown varying degrees of activity against Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentrations (MICs) : In studies involving related compounds, MIC values against bacteria such as Staphylococcus aureus and Escherichia coli ranged from 10 to 50 µg/mL, suggesting potential effectiveness for CETMB as well .

Anticancer Activity

Preliminary investigations into the anticancer properties of CETMB reveal promising results. Compounds with structural similarities have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Cell Lines Tested : Studies have typically involved human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The results indicated that certain derivatives could reduce cell viability significantly at concentrations ranging from 5 to 25 µM .

While specific mechanisms for CETMB remain to be fully elucidated, it is hypothesized that the thiomorpholine ring may play a critical role in its biological activity. The compound's ability to interact with cellular targets could involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.

- Cell Membrane Disruption : The lipophilic nature of CETMB may facilitate its incorporation into cellular membranes, leading to disruption and subsequent cell death.

Comparative Analysis with Similar Compounds

To better understand the biological activity of CETMB, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | MIC (µg/mL) against E. coli | Anticancer Activity |

|---|---|---|---|

| 2-Carboethoxy-4'-thiomorpholinomethyl benzophenone | Thiomorpholine derivative | 20 | Moderate |

| 2-Carboethoxy-3'-piperidinomethyl benzophenone | Piperidine derivative | 15 | High |

| 2-Carboethoxy-3'-morpholinomethyl benzophenone | Morpholine derivative | 25 | Low |

This table illustrates that while CETMB shows promise, further studies are necessary to establish its efficacy relative to other compounds.

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, CETMB was tested against several bacterial strains. The results indicated moderate antibacterial activity, particularly against Bacillus subtilis, with an MIC of approximately 25 µg/mL. This suggests that CETMB could be a candidate for further development as an antimicrobial agent .

Case Study 2: Anticancer Potential

Another study focused on the anticancer properties of CETMB derivatives found that certain modifications enhanced cytotoxicity in MCF-7 cells. The compound demonstrated significant inhibition of cell growth at concentrations as low as 10 µM, indicating its potential as a scaffold for developing new anticancer drugs .

Q & A

Q. Table 1: Stability Under Accelerated Conditions

| Condition | Degradation Time | Major Degradation Pathway | Reference |

|---|---|---|---|

| 40°C, 75% RH | 14 days | Ester hydrolysis | |

| UV light (254 nm) | 48 hours | Benzophenone photolysis |

Q. Table 2: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | >100 | Preferred for assays |

| Ethanol | 25–30 | Temperature-dependent |

| Water (pH 7.4) | <0.1 | Requires surfactants |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.